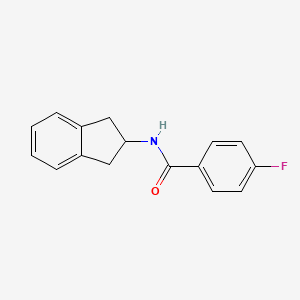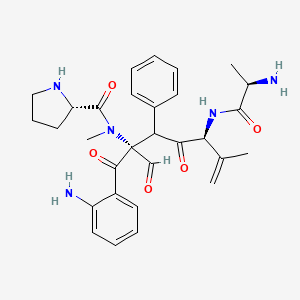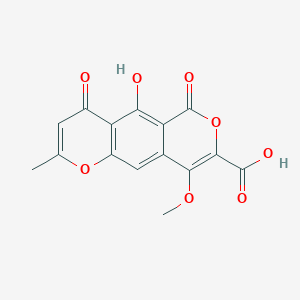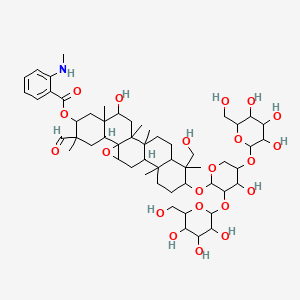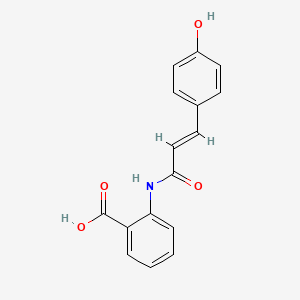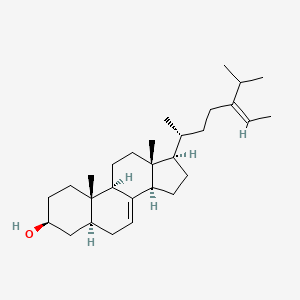
AZD3147
Overview
Description
AZD 3147 is a potent, orally active, selective dual inhibitor of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. It has an inhibitory concentration 50 value of 1.5 nanomolar. This compound also exhibits selective effects on phosphoinositide 3-kinase .
Mechanism of Action
Target of Action
AZD-3147, also known as (S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea, is a potent, orally active, selective dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 . The IC50 value of AZD-3147 for mTORC1 and mTORC2 is 1.5 nM . It also has a selective effect on PI3K .
Mode of Action
AZD-3147 interacts with its targets, mTORC1 and mTORC2, inhibiting their activity. This inhibition disrupts the normal functioning of these complexes, leading to changes in cellular processes such as cell growth, proliferation, and survival .
Biochemical Pathways
The primary biochemical pathway affected by AZD-3147 is the PI3K/Akt/mTOR pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTORC1 and mTORC2, AZD-3147 disrupts this pathway, potentially leading to the suppression of these cellular processes .
Pharmacokinetics
The pharmacokinetic properties of AZD-3147 are characterized by its oral bioavailability and its interaction with the body’s ADME (Absorption, Distribution, Metabolism, and Excretion) processes
Result of Action
The inhibition of mTORC1 and mTORC2 by AZD-3147 can lead to a variety of molecular and cellular effects. For instance, it has been shown to alleviate fibroblast growth factor (FGF)-mediated cilia extension at concentrations above 1.5 nM in NIH3T3 cells . Additionally, it has been found to inhibit cell viability of neuroblastoma cell lines Kelly and IMR-32 .
Biochemical Analysis
Biochemical Properties
AZD-3147 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 enzymes, inhibiting their activity . The nature of these interactions is characterized by the compound’s ability to selectively bind to these enzymes, thereby inhibiting their function.
Cellular Effects
AZD-3147 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of AZD-3147 involves its binding interactions with mTORC1 and mTORC2. By inhibiting these enzymes, AZD-3147 can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound has a high degree of stability .
Metabolic Pathways
AZD-3147 is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the mTORC1 and mTORC2 enzymes, which play crucial roles in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
AZD 3147 is synthesized through a series of high-throughput screening and subsequent lead development activities. The synthetic route involves the formation of a urea-morpholine-pyrimidine compound, which is then modified to enhance cell efficacy, water solubility, and stability .
Industrial Production Methods
The industrial production of AZD 3147 involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
AZD 3147 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
AZD 3147 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of mammalian target of rapamycin complexes.
Biology: Investigated for its effects on cell viability and growth factor-mediated cilia extension.
Medicine: Explored as a potential therapeutic agent for various cancers, including neuroblastoma.
Industry: Utilized in the development of new drugs targeting mammalian target of rapamycin pathways .
Comparison with Similar Compounds
Similar Compounds
Torin 2: Another dual inhibitor of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2.
Rapamycin: A well-known inhibitor of mammalian target of rapamycin complex 1.
Everolimus: An inhibitor of mammalian target of rapamycin complex 1 used in cancer therapy .
Uniqueness
AZD 3147 is unique due to its high selectivity and potency as a dual inhibitor of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This dual inhibition provides a broader range of therapeutic effects compared to compounds that target only one complex .
Properties
IUPAC Name |
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVUDPAMQEIJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



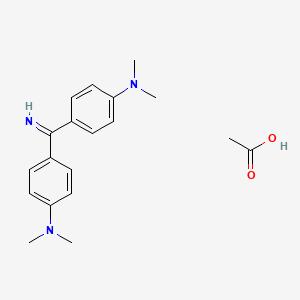
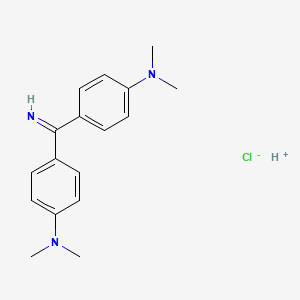
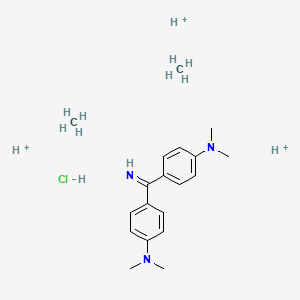


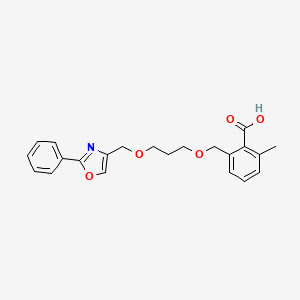
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
